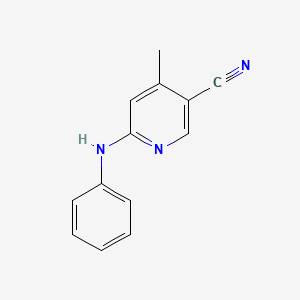

4-Methyl-6-(phenylamino)nicotinonitrile

Description

Overview of Nicotinonitrile and Aminopyridine Scaffolds in Chemical and Biological Research

Nicotinonitrile, also known as 3-cyanopyridine (B1664610), and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. researchgate.net The presence of the nitrile group and the pyridine (B92270) ring offers multiple reaction sites, making it a versatile precursor for a wide array of more complex heterocyclic systems. researchgate.net In the realm of biological research, nicotinonitrile-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.net Several marketed drugs, such as the kinase inhibitors bosutinib (B1684425) and neratinib, feature the nicotinonitrile scaffold, underscoring its therapeutic relevance. researchgate.net

Similarly, the aminopyridine scaffold is a privileged structure in drug discovery. rsc.orgrsc.org Aminopyridines are known to interact with various enzymes and receptors, leading to a diverse range of biological effects. rsc.org For instance, certain aminopyridine derivatives function as potassium channel blockers and have found applications in treating neurological disorders. rsc.orgnih.gov The aminopyridine moiety is a key component in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. acs.org The combination of these two potent scaffolds within a single molecule, as seen in 4-Methyl-6-(phenylamino)nicotinonitrile, suggests a high potential for novel biological activity.

Significance of this compound within Nicotinonitrile and Aminopyridine Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural features—a nicotinonitrile core, a 4-methyl group, and a 6-phenylamino substituent—position it as a compound of significant interest. The phenylamino (B1219803) group at the 6-position is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site of the kinase. nih.govclinpgx.org The methyl group at the 4-position can influence the compound's solubility, metabolic stability, and binding affinity to its biological target. mdpi.com

The broader class of substituted nicotinonitriles and aminopyridines has been extensively investigated for their potential as kinase inhibitors, particularly in the context of cancer therapy. nih.govnih.govmdpi.com For example, derivatives with similar substitution patterns have shown potent inhibitory activity against kinases like Pim-1 and Src. nih.govnih.gov Therefore, it is highly probable that this compound was synthesized as part of a research program aimed at discovering novel kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| CAS Number | 1355175-45-9 |

This data is based on publicly available chemical database information.

Research Gaps and Objectives for Further Investigation

Despite the clear potential of this compound, there is a significant lack of published data regarding its synthesis, characterization, and biological activity. To fully understand the scientific importance of this compound, the following research gaps need to be addressed:

Synthesis and Characterization: Detailed and reproducible synthetic procedures for this compound are not readily available. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction is necessary to confirm its structure and purity. researchgate.netnih.gov

Biological Evaluation: The biological activity of this compound remains largely unexplored. A primary objective should be to screen this compound against a panel of protein kinases to determine its inhibitory potential and selectivity. nih.govmdpi.com Furthermore, its cytotoxic effects on various cancer cell lines should be evaluated to assess its potential as an anticancer agent. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold would be crucial to establish a clear structure-activity relationship. This would involve synthesizing analogs with different substituents on the phenyl ring and modifications of the methyl group to understand how these changes affect its biological activity.

The exploration of these research avenues would not only shed light on the specific properties of this compound but also contribute to the broader understanding of nicotinonitrile and aminopyridine chemistry and their application in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

6-anilino-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H11N3/c1-10-7-13(15-9-11(10)8-14)16-12-5-3-2-4-6-12/h2-7,9H,1H3,(H,15,16) |

InChI Key |

FSNMUIRBJTVAKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is pivotal in understanding the electronic transitions and photophysical pathways of a molecule. For compounds like 4-Methyl-6-(phenylamino)nicotinonitrile, these properties are of significant interest due to their potential applications in materials science and as fluorescent probes.

The UV-Vis absorption spectrum of a molecule reveals information about the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. For analogous 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, the long-wavelength absorption maximum is typically observed in the near-UV range, between 349–364 nm. mdpi.com The high molar extinction coefficients, often in the range of 10,000–15,000 M⁻¹cm⁻¹, are indicative of efficient π-π* transitions within the conjugated system. mdpi.com

The absorption characteristics are influenced by the electronic nature of the substituents on the pyridine (B92270) ring and the solvent environment. For instance, in a series of 2-amino-4,6-diphenylnicotinonitriles, the specific substitution pattern on the phenyl rings can modulate the position of the absorption maxima. nih.gov It is anticipated that this compound would exhibit similar absorption features, with the phenylamino (B1219803) group acting as an effective auxochrome, influencing the intramolecular charge transfer (ICT) character of the electronic transitions.

| Compound Family | Typical λmax (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Reference |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | 349-364 | 10,000-15,000 | mdpi.com |

This table presents typical UV-Vis absorption data for compounds structurally related to this compound to provide a comparative context.

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule from its excited state back to the ground state. The emission properties, including the wavelength of maximum emission (λem) and fluorescence quantum yield, are highly sensitive to the molecular structure and the surrounding environment.

For related 2-amino-4,6-diphenylnicotinonitriles, fluorescence emission is observed to be solvent-dependent, a phenomenon known as solvatochromism. nih.gov In a study of these compounds, a significant red shift in the emission maximum, to a range of 420–433 nm, was noted in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the stabilization of the polar excited state in the polar solvent environment. nih.gov During processes like photopolymerization, where the medium's polarity and rigidity change, these compounds exhibit a shift in their fluorescence spectrum to shorter wavelengths. mdpi.com

It is expected that this compound would also display interesting fluorescence properties, potentially making it a candidate for applications as a fluorescent sensor. The presence of the electron-donating phenylamino group and the electron-withdrawing nitrile group on the pyridine core creates a donor-acceptor system, which is often associated with pronounced ICT character and environmentally sensitive fluorescence.

| Compound Family | Solvent | Emission Maximum (λem) (nm) | Key Observation | Reference |

| 2-amino-4,6-diphenylnicotinonitriles | Dimethyl Sulfoxide (DMSO) | 420-433 | Significant red shift indicating stabilization of polar excited states. | nih.gov |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | During photopolymerization | Shift to shorter wavelengths | Reflects changes in medium polarity and microviscosity. | mdpi.com |

This table summarizes fluorescence emission data for analogous compounds to infer the potential photophysical behavior of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides crucial information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the crystal packing and solid-state properties of the material.

While a crystal structure for this compound is not publicly documented, data from closely related nicotinonitrile derivatives offer a reliable model for its expected solid-state conformation. For instance, the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile reveals a non-planar molecular geometry. nih.govresearchgate.net In this related structure, the pyridine ring forms significant dihedral angles with the attached phenyl rings. nih.govresearchgate.net Specifically, the dihedral angles between the pyridine ring and the 4-aminophenyl and phenyl rings are 11.50(7)° and 43.36(8)°, respectively. nih.govresearchgate.net

Similarly, in the structure of 2-methoxy-4,6-diphenylnicotinonitrile, which crystallizes in the orthorhombic space group P21212, the pyridine core is flanked by two phenyl rings. mdpi.com The dihedral angle between the pyridine ring and one of the phenyl rings is 10.853(58)°, while with the other, it is a more substantial 42.019(53)°. mdpi.com

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Monoclinic | P2₁/c | Pyridine/4-aminophenyl: 11.50(7), Pyridine/phenyl: 43.36(8) | nih.govresearchgate.net |

| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P2₁2₁2₁ | Pyridine/phenyl 1: 10.853(58), Pyridine/phenyl 2: 42.019(53) | mdpi.com |

| 2-N-Phenylamino-3-nitro-4-methylpyridine | Triclinic | P-1 | Pyridine/phenyl: 6.20(15) | nih.gov |

| 2-N-Phenylamino-3-nitro-6-methylpyridine | Monoclinic | P2₁/n | Pyridine/phenyl: 2.90(14) | nih.gov |

This table provides crystallographic data for compounds structurally analogous to this compound, offering insights into its likely solid-state structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. frontiersin.org DFT calculations for 4-Methyl-6-(phenylamino)nicotinonitrile allow for the optimization of its molecular geometry and the calculation of its electronic structure, providing a basis for understanding its reactivity. mdpi.comnih.gov Studies on similar nicotinonitrile and phenylaminopyridine derivatives often employ hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. frontiersin.orgnih.govmdpi.com

The optimized geometry of related molecules, such as 2-N-phenylamino-methyl-nitropyridine, reveals a non-planar conformation. mdpi.comnih.gov It is expected that this compound would also adopt a non-planar structure due to steric hindrance, with significant dihedral angles between the pyridine (B92270) core and the phenylamino (B1219803) substituent. mdpi.comnih.gov

DFT calculations are pivotal in predicting a range of physicochemical properties and global reactivity parameters derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energies of these orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. frontiersin.org

Below is a table of predicted physicochemical and reactivity descriptors for this compound, based on typical values for similar structures calculated using DFT methods.

| Property | Predicted Value | Unit | Significance |

| HOMO Energy | -6.15 | eV | Electron-donating capability |

| LUMO Energy | -1.98 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.17 | eV | Chemical reactivity and kinetic stability |

| Ionization Potential (IP) | 6.15 | eV | Energy required to remove an electron |

| Electron Affinity (EA) | 1.98 | eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.065 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.085 | eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.479 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Dipole Moment | 3.5 - 4.5 | Debye | Molecular polarity and solubility |

This table is illustrative, based on data for analogous compounds.

DFT calculations are also employed to analyze vibrational spectra (Infrared and Raman), which helps in the identification of functional groups and the characterization of bonding. mdpi.com By calculating the harmonic vibrational frequencies, a complete assignment of the observed spectral bands can be performed. researchgate.net For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, N-H stretching and bending of the amino linker, and various C-H and C=C/C=N vibrations within the aromatic rings. nih.gov

The analysis of resonance structures is implicitly handled by the delocalized nature of the calculated molecular orbitals. The distribution of HOMO and LUMO across the molecule indicates the regions most involved in electronic transitions and charge transfer. In similar phenylaminopyridine systems, the HOMO is often distributed over the phenylamino group and the pyridine ring, while the LUMO is centered on the pyridine and nitrile moieties, indicating a potential for intramolecular charge transfer (ICT) upon excitation. nih.gov

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Stretching of the amine bond |

| C-H Aromatic Stretch | 3100 - 3000 | Stretching of C-H bonds on phenyl/pyridine rings |

| C-H Aliphatic Stretch | 2980 - 2930 | Asymmetric and symmetric stretching of methyl group C-H bonds |

| C≡N Stretch | ~2220 | Stretching of the nitrile triple bond |

| C=N/C=C Ring Stretch | 1640 - 1450 | Aromatic ring stretching vibrations |

| N-H Bend | ~1580 | Bending of the amine bond |

| C-H Bend | 1480 - 1000 | In-plane and out-of-plane bending of C-H bonds |

This table is illustrative and shows expected frequency ranges for the specified functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. mdpi.com For fluorescent compounds like many nicotinonitrile derivatives, TD-DFT can calculate the energies of vertical excitations from the ground state (absorption) and emissions from the first excited state (fluorescence). mdpi.comresearchgate.net

Studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have shown that their fluorescence spectra can be accurately predicted using TD-DFT calculations. mdpi.com The calculations reveal the nature of the electronic transitions, such as π–π* or n–π, and their associated oscillator strengths (f), which correlate with the intensity of the spectral bands. mdpi.com For this compound, a strong π–π transition involving charge transfer from the phenylamino donor to the cyanopyridine acceptor would be expected, resulting in fluorescence. nih.govmdpi.com

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 3.04 | 408 | 0.71 | HOMO → LUMO (π–π* with ICT character) |

| S₀ → S₂ | 3.92 | 316 | 0.45 | HOMO-2 → LUMO (Local excitation) |

This table is illustrative, based on TD-DFT data for similar fluorescent nicotinonitriles. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewikipedia.org This method provides quantitative insight into intramolecular bonding and delocalization (resonance) effects through second-order perturbation theory analysis of the Fock matrix. wisc.edu

NBO analysis quantifies the stabilization energy E(2) associated with donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). wisc.edu For this compound, significant interactions would be expected between the lone pair of the amino nitrogen (n(N)) and the π* antibonding orbitals of the pyridine and phenyl rings (π(C=C)), as well as between π orbitals of the rings and the π orbital of the nitrile group (π*(C≡N)). These delocalizations are key to the molecule's electronic structure and stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N7) | π* (C5-C6) | ~45-55 | Lone pair delocalization into pyridine ring |

| LP (N7) | π* (C8-C9) | ~20-30 | Lone pair delocalization into phenyl ring |

| π (C2-C3) | π* (C4-C5) | ~15-25 | Intramolecular charge transfer within pyridine ring |

| π (C8-C9) | π* (C12-C13) | ~15-20 | π-conjugation within phenyl ring |

| π (C5-C6) | π* (C1-N14) | ~5-10 | Delocalization into the nitrile group |

This is an illustrative table based on principles of NBO analysis wisc.edu and studies on similar aromatic amine systems. Atom numbering is hypothetical.

Studies on Tautomerization Phenomena (e.g., Amine-Imine Tautomerism)

The this compound molecule can theoretically exist in different tautomeric forms, primarily through amine-imine tautomerism. The stable form is the amine tautomer, but it can potentially tautomerize to an imine (or quinone-imine) form where the exocyclic nitrogen forms a double bond with the ring and a proton shifts. nih.gov

Computational studies are essential for evaluating the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different forms in the gas phase and in various solvents (using continuum solvent models like PCM), it is possible to predict the equilibrium position. nih.gov For most aromatic amines, the amine tautomer is significantly more stable. However, the imine form can be an important intermediate in chemical reactions. nih.gov Studies on related systems have shown that imine-enamine tautomerization can be the rate-determining step in certain synthetic pathways, and DFT calculations can elucidate the activation free energy for this process. nih.gov

| Tautomer | Relative Energy (ΔG) in Gas Phase (kcal/mol) | Relative Energy (ΔG) in Water (kcal/mol) | Predicted Population at Equilibrium |

| Amine Form | 0 (Reference) | 0 (Reference) | >99.9% |

| Imine Form | +10 to +15 | +8 to +12 | <0.1% |

This table is illustrative, demonstrating the typical high stability of the amine tautomer in such systems as predicted by DFT calculations. nih.govnih.gov

Molecular Modeling and Docking Studies (Relevant to SAR and Biological Activity)

Given that many nicotinonitrile derivatives exhibit biological activity, molecular docking is a crucial computational technique to explore the potential of this compound as a ligand for biological targets like protein kinases or receptors. nih.gov Docking simulations predict the preferred binding orientation of the molecule within a protein's active site and estimate the strength of the interaction via a scoring function. nih.govnih.gov

These studies are fundamental to understanding the Structure-Activity Relationship (SAR), providing insights into which chemical features of the molecule are critical for binding. nih.gov A typical docking study would identify key interactions, such as hydrogen bonds between the amino group (donor) or nitrile nitrogen (acceptor) and amino acid residues, as well as hydrophobic and π-π stacking interactions involving the phenyl and pyridine rings. nih.gov The results can guide the design of new derivatives with improved potency and selectivity. nih.gov

| Target Protein (Example) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type(s) |

| Tyrosine Kinase (e.g., FLT3) | -8.5 to -10.0 | Lys644, Cys694, Asp829 | Hydrogen Bonds with NH and Nitrile N |

| Phe691, Phe830 | π-π Stacking, Hydrophobic Interactions | ||

| Leu616, Val624 | Hydrophobic Interactions with Methyl/Phenyl groups |

This table is a hypothetical representation of a docking study result, using interacting residues from known kinase inhibitors nih.gov to illustrate the type of data generated.

Absence of Research Data on Quantum Chemical Investigations of Intermolecular Interactions for this compound

Despite a comprehensive search for scientific literature, no published research or data could be found regarding the quantum chemical investigations of intermolecular interactions, including adsorption mechanisms, for the compound this compound.

Searches for theoretical and computational studies, including those utilizing Density Functional Theory (DFT) to analyze intermolecular forces and adsorption characteristics, did not yield any specific results for this molecule. Consequently, the generation of a detailed and scientifically accurate article section on this topic, as per the requested outline, is not possible due to the lack of foundational research and empirical data.

The requested content, which includes detailed research findings and data tables on the quantum chemical aspects of intermolecular interactions, cannot be provided without fabricating information, which would violate the principles of scientific accuracy. Further research and publication in this specific area are needed before a comprehensive summary can be compiled.

Biological and Mechanistic Investigations

Contextual Relevance of Nicotinonitrile and Aminopyridine Scaffolds in Biological Systems

The structural framework of 4-Methyl-6-(phenylamino)nicotinonitrile, featuring both nicotinonitrile and aminopyridine motifs, is significant in medicinal chemistry. These scaffolds are present in numerous molecules with diverse biological activities, particularly as anticancer agents. nih.gov The pyridine (B92270) nucleus is a cornerstone in many natural products and synthetic drugs, valued for its ability to engage in various biological interactions. nih.govmdpi.com

The nicotinonitrile scaffold is a versatile building block for compounds designed to interact with a range of enzymes and receptors. Derivatives of nicotinonitrile have been investigated for their ability to inhibit key enzymes involved in cell signaling and disease progression. nih.gov For instance, compounds containing the 2-amino-nicotinonitrile core have demonstrated potent inhibitory activity against kinases like PIM-1 and have been explored as A2A adenosine (B11128) receptor antagonists. nih.gov

The phenylamino (B1219803) group, attached at the 6-position in the title compound, can significantly influence biological activity. Studies on related structures, such as phenylaminoisoquinolinequinones, show that the position and electronic properties of the phenylamino substituent are critical for their antiproliferative effects. nih.gov This group often contributes to the binding affinity of the molecule within the active site of target enzymes. nih.govnih.gov

The aminopyridine portion of the molecule is particularly relevant to the modulation of ion channels. The human genome includes 40 voltage-gated potassium (KV) channels that are crucial for processes like neuronal signal transmission and cell proliferation. nih.gov Aminopyridines, such as dalfampridine (B372708) (4-aminopyridine), are known inhibitors of KV channels. biorxiv.org These channels consist of four subunits that form a central pore for ion conduction. nih.gov Blockers like 4-aminopyridine (B3432731) can inhibit the conformational changes required for channel opening, thereby altering cellular excitability. biorxiv.org This established activity of the aminopyridine scaffold suggests that this compound could potentially interact with and modulate the function of KV channels, a property that is a target for various neurological and cardiovascular conditions. nih.govbiorxiv.org

Mechanistic Studies of Anti-proliferative and Cytotoxic Activities

The primary therapeutic interest in compounds like this compound lies in their potential as anti-cancer agents. The cytotoxic and anti-proliferative effects of related nicotinonitrile and aminopyridine derivatives are often traced back to their ability to interfere with critical cellular machinery.

Kinase inhibition is a major mechanism through which nicotinonitrile-containing compounds exert their anti-cancer effects.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govmdpi.com Inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.gov Numerous pyridine, thienopyrimidine, and nicotinamide-based derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating activity in the nanomolar range. nih.govmdpi.comnih.gov The design of these inhibitors often leverages scaffolds that can fit into the ATP-binding pocket of the kinase. nih.govmdpi.com

PIM-1: PIM-1 is a serine/threonine kinase that plays a role in cancer cell survival and proliferation. nih.gov Overexpression of PIM kinases is common in many cancers and contributes to the regulation of the PI3K/AKT/mTOR pathway. wikipedia.org 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been specifically identified as inhibitors of PIM-1. nih.gov Furthermore, combining PIM kinase inhibition with anti-VEGF therapies is being explored as a strategy to overcome treatment resistance. nih.gov

S1P Lyase: Sphingosine-1-phosphate (S1P) is a signaling molecule involved in cell growth and differentiation, and its levels are regulated by S1P lyase. nih.gov Inhibition of S1P lyase can increase cellular S1P levels, leading to reduced cell proliferation and induced differentiation, making it a target for diseases like psoriasis. nih.gov Notably, a nicotinonitrile derivative, 6-(4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl)nicotinonitrile, was identified as a potent S1P lyase inhibitor. nih.gov

Adenosine Kinase (AK): AK is another enzyme target for which inhibitors have been developed, although the direct link to the this compound structure is less defined. Studies have focused on purine (B94841) nucleoside derivatives, where hydrophobic substituents at the C6 and C8 positions contribute to binding affinity. nih.gov

Table 1: Inhibitory Activity of Selected Nicotinonitrile and Pyridine Derivatives

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative (21e) | VEGFR-2 | 21 nM | nih.gov |

| Thieno[2,3-d]pyrimidine Derivative (21b) | VEGFR-2 | 33.4 nM | nih.gov |

| Nicotinamide Derivative (Compound 6) | VEGFR-2 | 60.83 nM | mdpi.com |

| Pyridine Derivative (Compound 10b) | VEGFR-2 / PIM-1 | Not specified (high dual inhibition) | nih.gov |

| Pyrazolopyridine Derivative (Compound 8) | Tyrosine Kinase | 311 nM | nih.gov |

| Pyrazolopyridine Derivative (Compound 5g) | Tyrosine Kinase | 352 nM | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 3) | Antiproliferative (MDA-MB-231) | 1.81 µM | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cpd 3) | Antiproliferative (MCF-7) | 2.85 µM | nih.gov |

The inhibition of upstream kinases directly impacts major downstream signaling pathways that control cell fate.

PI3K/AKT Pathway: This pathway is a central regulator of cell cycle, proliferation, and survival. wikipedia.orgnih.gov It is frequently overactive in cancer, reducing apoptosis. wikipedia.org The activation of PI3K leads to the activation of AKT, which in turn affects numerous downstream targets. youtube.com Kinases like PIM and VEGFR-2 are known to interact with and activate this pathway. nih.govwikipedia.org Therefore, inhibitors of these kinases are expected to disrupt PI3K/AKT signaling, leading to decreased cell growth and survival. nih.govresearchgate.net

RAS/MAPK Pathway: The RAS/RAF/MEK/ERK (MAPK) pathway is another critical cascade that controls cell proliferation, differentiation, and survival. nih.gov Mutations in the RAS gene are among the most common in human cancers, leading to constitutive activation of the pathway and uncontrolled cell division. nih.govrsc.orgyoutube.com Since VEGFR signaling can activate this pathway, VEGFR-2 inhibitors can block this activation, thereby impeding tumor progression. nih.gov

PLCγ/PKC Pathway: The Phospholipase Cγ (PLCγ)/Protein Kinase C (PKC) pathway is also involved in cell growth and differentiation. Some studies have shown that the MAPK pathway can be activated through PKC, linking these signaling networks. nih.gov While direct modulation of this pathway by this compound is not explicitly detailed, its components are known targets for other anticancer agents.

The ultimate outcome of inhibiting key kinases and disrupting pro-survival pathways is often the induction of programmed cell death, or apoptosis, and the suppression of tumor growth. ukm.my Novel nicotinonitrile derivatives have been shown to exert their antiproliferative effects by inducing intrinsic apoptosis, which is characterized by the significant activation of caspases 9 and 3. nih.gov For example, dual VEGFR-2/PIM-1 inhibitors were found to activate caspase 3/7 and induce apoptosis more effectively than the standard chemotherapeutic doxorubicin (B1662922) in several cancer cell lines. nih.gov This induction of apoptosis is a hallmark of an effective anticancer agent, preventing the uncontrolled proliferation of malignant cells. ukm.mynih.gov

Interaction with DNA Synthesis and Transcription

While direct studies on the interaction of this compound with DNA synthesis and transcription are not extensively documented, research on structurally related compounds provides a basis for potential mechanisms of action. For instance, studies on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine with structural similarities, have shown that it can bind to DNA. Following oral administration in rat models, PhIP has been observed to form DNA adducts in various tissues. nih.gov This interaction with DNA is a critical aspect of its biological activity. The metabolic activation of PhIP leads to reactive intermediates that can covalently bind to DNA, potentially interfering with DNA replication and transcription. nih.gov Given the aromatic and heterocyclic nature of this compound, it is plausible that it could also intercalate into the DNA helix or bind in the minor groove, thereby affecting DNA synthesis and gene expression. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Investigation of Antioxidant Properties

The antioxidant potential of nicotinonitrile derivatives has been a subject of scientific inquiry. Research has indicated that certain compounds within this class exhibit notable antioxidant activities. For example, some novel pyridine and imidazole (B134444) derivatives incorporating a furan (B31954) moiety have demonstrated significant radical scavenging activity, with some compounds showing antioxidant effects comparable to ascorbic acid. researchgate.net Specifically, compounds bearing the 3-cyanopyridine (B1664610) (nicotinonitrile) scaffold have been identified as promising antioxidants. Studies have shown that the incorporation of a nicotinonitrile moiety into other heterocyclic systems, such as phenothiazine, can yield compounds with good ABTS radical scavenging activity. researchgate.net Furthermore, certain 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile derivatives have shown protective activity against DNA damage induced by bleomycin-iron complexes. researchgate.net While these studies are on related derivatives, they suggest that the electronic properties of the nicotinonitrile ring system, combined with appropriate substitutions, can contribute to antioxidant effects. The antioxidant capacity is often attributed to the ability of these molecules to donate a hydrogen atom or an electron to neutralize free radicals.

Table 1: Antioxidant Activity of Selected Nicotinonitrile Derivatives

| Compound/Derivative | Assay | Results | Reference |

|---|---|---|---|

| 2-Amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile derivatives | ABTS method | Promising in vitro antioxidant activities. | researchgate.net |

| Phenothiazine-nicotinonitrile hybrids | ABTS radical scavenging | Good radical scavenging activity. | researchgate.net |

| 1-Nicotinoyl-4-phenylthiosemicarbazide | Not specified | Showed antioxidant properties. | researchgate.net |

Anti-inflammatory Activity and Related Biochemical Pathways (e.g., Cyclooxygenase, 5-Lipoxygenase Inhibition)

The anti-inflammatory potential of nicotinonitrile derivatives is an emerging area of research. While direct evidence for this compound is limited, the broader class of nitrogen-containing heterocyclic compounds has been investigated for anti-inflammatory effects. Phenylpropanoid derivatives isolated from natural sources have demonstrated potent inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in murine macrophage cells, a key process in inflammation. nih.gov Although structurally different, this highlights the potential for aromatic compounds to interfere with inflammatory pathways. The mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Some nicotinonitrile derivatives have been synthesized and evaluated for their anti-inflammatory activities, with certain compounds showing promising results. The anti-inflammatory effect is thought to be mediated by the inhibition of pro-inflammatory mediators and enzymes. Further research is necessary to specifically elucidate the role of this compound in these pathways.

Antimicrobial Spectrum and Mechanisms of Action

Nicotinonitrile derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Activity (Gram-positive, Gram-negative)

A number of studies have highlighted the antibacterial potential of nicotinonitrile and its derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 2-amino- and 2-methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles have been synthesized and evaluated for their in vitro antibacterial activities against a panel of bacteria including Bacillus megaterium, Staphylococcus aureus (Gram-positive), and Escherichia coli, Salmonella typhi (Gram-negative). researchgate.net The results indicated that some of these compounds exhibited significant zones of inhibition. researchgate.net Similarly, glycosylated nicotinonitrile derivatives, such as 4-(4-chlorophenyl)-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, have been screened for their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Furthermore, some newly synthesized benzonitrile (B105546) derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for these compounds is not fully elucidated but may involve the disruption of bacterial cellular processes or inhibition of essential enzymes.

Table 2: Antibacterial Activity of Selected Nicotinonitrile Derivatives

| Compound/Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Reference |

|---|---|---|---|

| 2-Amino/Methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles | Bacillus megaterium, Staphylococcus aureus | Escherichia coli, Salmonella typhi | researchgate.net |

| 4-(4-Chlorophenyl)-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | nih.gov |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Significant activity | Significant activity | nih.gov |

Antifungal Activity

The antifungal properties of nicotinonitrile analogs have also been investigated. The aforementioned 2-amino- and 2-methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles were also tested against the fungus Aspergillus niger, with some derivatives showing activity. researchgate.net In another study, certain 7-alkylaminopyrazolo[1,5-a]pyrimidines, which are structurally related to substituted pyridines, were found to inhibit the growth of Trichophyton mentagrophytes. nih.gov The degree of inhibition was found to be dependent on the length and saturation of the alkylamino chain. nih.gov More recently, amiloride (B1667095) analogs, which share a pyrazine (B50134) core that can be considered related to the pyridine structure of nicotinonitrile, have been identified as promising scaffolds for antifungal drug development against pathogenic fungi like Cryptococcus neoformans and Candida species. nih.gov

Table 3: Antifungal Activity of Selected Nicotinonitrile and Related Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| 2-Amino/Methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles | Aspergillus niger | Zone of inhibition observed | researchgate.net |

| 7-Alkylaminopyrazolo[1,5-a]pyrimidines | Trichophyton mentagrophytes | Inhibition of growth | nih.gov |

| 6-Substituted amiloride and hexamethylene amiloride (HMA) analogs | Cryptococcus neoformans, Candida spp. | Broad-spectrum activity | nih.gov |

Antimycobacterial Activity

Several nicotinonitrile-based compounds have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. A facile synthesis of benzonitrile/nicotinonitrile based s-triazines yielded compounds with profound antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov The nicotinonitrile substituted s-triazine analogs were noted to be particularly promising. nih.gov Additionally, various nicotinic and isoniazid (B1672263) derivatives have been synthesized and tested, with some compounds exhibiting significant activity, suggesting that this class of compounds could be a good starting point for the development of new treatments for tuberculosis. semanticscholar.org More recently, 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, which contain a related heterocyclic core, have been designed and synthesized, with some derivatives showing prominent anti-tuberculosis activity. rsc.org

Table 4: Antimycobacterial Activity of Selected Nicotinonitrile and Related Derivatives

| Compound/Derivative | Mycobacterium Strain | Activity | Reference |

|---|---|---|---|

| Nicotinonitrile substituted s-triazine analogs | Mycobacterium tuberculosis H37Rv | Profound antimycobacterial activity | nih.gov |

| Nitro-containing nicotinic and isoniazid analogues | Mycobacterium tuberculosis H37Rv | Some compounds showed good results | semanticscholar.org |

| 1,8-Naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | Prominent anti-tuberculosis activity | rsc.org |

Receptor Antagonism Studies (e.g., A2A Adenosine Receptor Antagonism)

The potential of this compound as a receptor antagonist, particularly for the A2A adenosine receptor, is an area of significant interest. A2A adenosine receptor antagonists are recognized for their therapeutic potential, especially in the treatment of Parkinson's disease. nih.govnih.gov While direct studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights.

A study on 2-amino-6-furan-2-yl-4-substituted nicotinonitriles identified key pharmacophoric features for A2A adenosine receptor antagonism. These include a hydrogen bond donor, electron-rich regions on an N-containing aromatic ring, and a lipophilic group. nih.gov The structure of this compound, with its aminopyridine core, phenylamino substituent, and methyl group, aligns with some of these features, suggesting it may exhibit affinity for the A2A adenosine receptor. Specifically, the amino group can act as a hydrogen bond donor, and the aromatic rings provide electron-rich and lipophilic characteristics.

Further research on other non-xanthine A2A antagonists has revealed that the core scaffold, often a bi- or tricyclic nitrogen-containing aromatic system, is crucial for receptor binding and selectivity. nih.govresearchgate.net For instance, compounds with a 2-amino nicotinonitrile core have been synthesized and shown to possess high affinity for the A2A receptor, with some derivatives exhibiting Ki values in the nanomolar range. researchgate.net The general structure of these active compounds suggests that the phenylamino moiety in this compound could play a role in receptor interaction, potentially through hydrophobic or pi-stacking interactions within the receptor's binding pocket.

A crystal structure of the A2A receptor bound to an antagonist revealed that interactions with residues such as Phe168 and Glu169 are important for binding. nih.gov The phenyl group of this compound could potentially engage in similar pi-stacking interactions with Phe168.

| Compound Class | Key Structural Features for A2A Antagonism | Example Ki values of Analogs (nM) | Reference |

| 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles | Hydrogen bond donor, electron-rich regions, lipophilic group | 1.0 - 1.4 | researchgate.net |

| N-pyrimidinyl-2-phenoxyacetamides | Methoxy (B1213986) and amine functionalities on a phenol (B47542) ring | 0.4 | nih.gov |

This table presents data for classes of compounds structurally related to this compound, illustrating the potential for nicotinonitrile derivatives to act as A2A adenosine receptor antagonists.

Autophagy Modulation

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including neurodegenerative disorders and cancer. nih.gov Recent studies have highlighted the potential of small molecules to modulate autophagy, offering new therapeutic avenues.

Research into 2-aminonicotinonitrile derivatives has revealed their capacity to act as autophagy enhancers. nih.gov A structure-activity relationship analysis of these compounds indicated that substituents at the C-4 and C-6 positions of the nicotinonitrile core are critical for their autophagy-inducing activity. nih.gov Specifically, the presence of certain aromatic groups at these positions can significantly enhance the modulation of autophagy.

Given that this compound possesses substituents at both the C-4 (methyl) and C-6 (phenylamino) positions, it is plausible that this compound could also modulate autophagy. The phenylamino group at the C-6 position, in particular, may contribute to interactions with cellular targets that regulate the autophagic pathway. While direct experimental evidence for this compound is pending, the findings from related 2-aminonicotinonitrile derivatives provide a strong rationale for investigating its effects on autophagy.

| Compound Series | Position of Substitution | Effect on Autophagy | Reference |

| 2-aminonicotinonitrile derivatives | C-4 and C-6 | Enhancement of autophagy-inducing activity | nih.gov |

| 6-(Methylsulfonyl) hexyl isothiocyanate | N/A | Induction of autophagy in leukemia cell lines | researchgate.net |

This table summarizes findings on autophagy modulation by compound series related to this compound, suggesting its potential in this area.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov A review of nicotinonitrile derivatives has indicated that some hybrids of this scaffold exhibit acetylcholinesterase inhibitory activity.

Studies on other nitrogen-containing heterocyclic compounds have further substantiated the potential for this class of molecules to inhibit AChE. For instance, several carbamate (B1207046) derivatives of 4-aminopyridine have been synthesized and shown to possess significant anticholinesterase activity. nih.gov Given that this compound contains a 4-methyl-6-aminopyridine-like core, it is conceivable that it could interact with the active site of acetylcholinesterase. The phenylamino substituent may also contribute to binding within the enzyme's active gorge, potentially through hydrophobic interactions.

Further supporting this hypothesis, various pyridinium (B92312) derivatives have been developed as potent acetylcholinesterase inhibitors. researchgate.net These findings underscore the potential of pyridine-based scaffolds in the design of new AChE inhibitors.

| Compound Class | Inhibitory Activity | Mechanism of Action | Reference |

| Carbamate derivatives of 4-aminopyridine | High inhibitory effect | Non-competitive (AChE), Competitive (BuChE) | nih.gov |

| Pyridinium salts | Progressive time-dependent inhibition | Covalent modification | researchgate.net |

This table showcases the acetylcholinesterase inhibitory activity of compound classes with structural similarities to this compound.

Role in Material Science Applications (e.g., Corrosion Inhibition)

In the realm of material science, organic molecules are extensively studied for their ability to inhibit the corrosion of metals. Nitrogen-containing heterocyclic compounds have proven to be particularly effective as corrosion inhibitors, especially in acidic environments. ku.ac.aecapes.gov.br The mechanism of action typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that prevents direct contact with the corrosive medium.

The structure of this compound makes it a promising candidate for corrosion inhibition. The presence of multiple nitrogen atoms (in the pyridine ring and the amino group) and the aromatic phenyl ring provides several potential sites for interaction with a metal surface. The nitrogen atoms can act as active centers for adsorption through their lone pairs of electrons, while the π-electrons of the aromatic ring can also participate in the adsorption process. capes.gov.br

Studies on various N-heterocyclic compounds have demonstrated that their efficiency as corrosion inhibitors increases with their ability to adsorb strongly onto the metal surface. This adsorption can be either physisorption, chemisorption, or a combination of both. The phenylamino group in this compound could enhance its adsorption properties through increased surface coverage and electronic effects. Research on phenyl phthalimide (B116566) derivatives has shown that electron-donating substituents can increase corrosion inhibition efficiency. nih.gov

| Inhibitor Class | Metal | Corrosive Medium | Inhibition Mechanism | Reference |

| Nitrogen-containing six-membered heterocycles | Various metals | Mineral acids | Adsorption on metal surface | ku.ac.ae |

| Phenyl phthalimide derivatives | Carbon steel | Sulfuric acid | Adsorption enhanced by electron-donating groups | nih.gov |

| N-heterocyclic amines | Iron | Perchloric acid | Correlation between molecular parameters and efficiency |

This table provides an overview of the corrosion inhibition properties of compound classes related to this compound.

Structure Activity Relationship Sar and Structural Optimization

General Principles of Structure-Activity Relationships in Nicotinonitrile Derivatives

The nicotinonitrile core, a pyridine (B92270) ring bearing a cyano group, is a versatile scaffold that has been extensively explored in medicinal chemistry. Several nicotinonitrile-containing drugs, such as the cardiotonic agent milrinone (B1677136) and the phosphodiesterase inhibitor olprinone, are available on the market. ekb.eg The biological activities of nicotinonitrile derivatives are diverse and include anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects. ekb.eg

General SAR principles for nicotinonitrile derivatives often highlight the importance of the substituents at positions 2, 4, and 6 of the pyridine ring. The nature of these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets. For instance, the introduction of different aryl or heteroaryl groups can modulate the compound's ability to participate in hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues within a target protein's binding site.

Identification of Key Pharmacophoric Features within the 4-Methyl-6-(phenylamino)nicotinonitrile Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on its constituent parts:

The Phenylamino (B1219803) Linker: The secondary amine provides a crucial hydrogen bond donor and acceptor site. The phenyl ring offers a large hydrophobic surface for van der Waals interactions and can be a platform for introducing further substituents to fine-tune activity.

Pharmacophore mapping studies on related heterocyclic compounds, such as those targeting nicotinic acetylcholine (B1216132) receptors, have successfully identified key interaction points like hydrogen bond donors/acceptors and aromatic rings, which are also present in the this compound structure. researchgate.net

Influence of Substituent Effects on Biological Potency and Selectivity

The systematic modification of substituents on the this compound scaffold is a cornerstone of optimizing its biological activity. The electronic and steric properties of these substituents play a pivotal role.

Substituents on the Phenyl Ring:

The phenyl ring of the phenylamino moiety is a prime location for introducing substituents to modulate potency and selectivity. The position and nature of these substituents are critical.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density of the phenyl ring and the pKa of the amino linker. For example, in a study of related quinolinecarbonitriles, the presence of EWGs like chlorine on the aniline (B41778) ring was found to be beneficial for inhibitory activity against certain kinases. researchgate.net Conversely, in other systems, EDGs like methoxy (B1213986) groups have been shown to enhance activity.

Steric Effects: The size and position of substituents can influence the molecule's ability to fit into a binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or cause steric hindrance, thereby reducing activity.

Table 1: Hypothetical Influence of Phenyl Ring Substituents on Biological Activity

| Substituent (Position) | Electronic Effect | Expected Impact on Potency | Rationale |

| 4-Chloro | Electron-withdrawing | Potentially Increased | May enhance hydrogen bonding of the amino linker and participate in halogen bonding. |

| 4-Methoxy | Electron-donating | Potentially Increased | Can act as a hydrogen bond acceptor and increase solubility. |

| 4-Nitro | Strongly Electron-withdrawing | Potentially Decreased | May create unfavorable electronic interactions or be too polar. ekb.eg |

| 3,4-Dichloro | Electron-withdrawing | Potentially Increased | Combination of electronic and steric effects may optimize binding. researchgate.net |

| 4-Trifluoromethyl | Strongly Electron-withdrawing | Variable | Can enhance metabolic stability and lipophilicity, but may also have negative electronic effects. |

Modifications to the Nicotinonitrile Core:

While the core structure is defining, minor modifications can also be explored. For instance, altering the methyl group at position 4 to other small alkyl groups could probe the size of a nearby hydrophobic pocket.

Computational SAR Approaches and Predictive Modeling

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of a compound's activity and the prioritization of synthetic targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. pensoft.net For this compound derivatives, a QSAR study could involve calculating various molecular descriptors (e.g., lipophilicity (logP), molar refractivity, and electronic parameters) and correlating them with a measured biological endpoint (e.g., IC50). researchgate.netpensoft.net The resulting model could then be used to predict the activity of unsynthesized analogs.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies of this compound and its analogs into the active site of a relevant protein could reveal key binding interactions and help to explain the observed SAR. nih.gov For example, docking could show how a substituent on the phenyl ring interacts with specific amino acid residues.

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | A positive correlation may indicate the importance of hydrophobic interactions for binding. |

| Dipole Moment | Polarity | A negative correlation might suggest that less polar compounds are more active, possibly due to better membrane permeability. |

| Hydrogen Bond Donors/Acceptors | H-bonding capacity | The number of H-bond donors and acceptors is often critical for target binding. |

| Molecular Surface Area | Size and Shape | Can be related to how well the molecule fits into the binding site. |

Design Strategies for Enhanced Biological Activity

Based on the SAR principles discussed, several strategies can be employed to design novel this compound derivatives with enhanced biological activity:

Scaffold Hopping: Replacing the phenylamino group with other bioisosteric linkers, such as a reversed amide or a heterocyclic ring, could lead to novel interactions with the target and improved properties.

Fragment-Based Growth: Attaching small molecular fragments to specific positions on the scaffold, guided by computational predictions or structural biology data, can systematically probe the binding site and identify new interactions that enhance potency.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.

By systematically applying these design strategies, guided by a thorough understanding of the SAR of the this compound scaffold, medicinal chemists can continue to unlock the full therapeutic potential of this promising class of compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of substituted nicotinonitriles is an active area of research, with numerous methods being developed to enhance efficiency, yield, and substrate scope. thieme-connect.comresearchgate.netchem-soc.si Future research on the synthesis of 4-Methyl-6-(phenylamino)nicotinonitrile could explore several promising strategies:

One-Pot, Multi-Component Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules. nih.gov A potential MCR for the target compound could involve the condensation of a suitable β-enaminone with an active methylene (B1212753) compound and an ammonia (B1221849) source, a strategy that has proven successful for other 2-aminopyridine (B139424) derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including nicotinonitrile derivatives. scilit.com Exploring microwave-assisted protocols could lead to a more rapid and efficient synthesis of this compound.

Catalyst Development: The use of novel catalysts, such as iron(III) chloride (FeCl3) for promoting condensation-cyclization reactions, has shown promise in the synthesis of multiply arylated nicotinonitriles. thieme-connect.com Investigating different Lewis or Brønsted acid catalysts could optimize the synthesis of the target molecule.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and easier scale-up for potential applications.

| Synthetic Approach | Potential Advantages | Relevant Analogs |

| Multi-Component Reactions | High efficiency, atom economy, reduced waste | Substituted 2-aminopyridines nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Nicotinonitrile and diazepine (B8756704) derivatives scilit.com |

| Novel Catalysis (e.g., FeCl3) | Milder reaction conditions, improved selectivity | Multiply arylated nicotinonitriles thieme-connect.com |

| Flow Chemistry | Enhanced safety, scalability, and consistency | Various heterocyclic compounds |

Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and potential applications. While standard techniques like NMR and IR spectroscopy are fundamental, advanced spectroscopic methods can provide deeper insights into its dynamic nature. tandfonline.comtandfonline.comtsijournals.com

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the molecule. This is particularly relevant if the compound exhibits fluorescent properties, which is common for aminopyridine derivatives. nih.govmdpi.com

Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR can reveal information about molecular structure, dynamics, and intermolecular interactions on a picosecond timescale. This could be used to study hydrogen bonding interactions and conformational changes of the phenylamino (B1219803) group.

Solid-State NMR (ssNMR): For crystalline forms of the compound, ssNMR can provide detailed information about the local environment of each atom, complementing data from X-ray crystallography and helping to understand polymorphism.

| Spectroscopic Technique | Information Gained | Potential Application |

| Time-Resolved Fluorescence | Excited-state lifetime, quenching mechanisms | Development of fluorescent probes nih.govmdpi.com |

| 2D-IR Spectroscopy | Molecular dynamics, hydrogen bonding | Understanding intermolecular interactions |

| Solid-State NMR | Local atomic environments, polymorphism | Characterization of solid forms |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Should this compound exhibit biological activity, particularly as a kinase inhibitor, a multi-omics approach would be invaluable for elucidating its mechanism of action. nih.govnih.govresearchgate.net

Kinome Profiling: Initial screening against a panel of kinases would identify the primary targets and off-targets of the compound. acs.orgacs.org This is a crucial first step in understanding its selectivity and potential therapeutic window.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with the compound, researchers can identify downstream signaling pathways that are affected.

Proteomics and Phosphoproteomics: These techniques would provide a global view of changes in protein abundance and phosphorylation status, offering direct insights into the signaling pathways modulated by the compound's kinase inhibitory activity. researchgate.net

Data Integration: Integrating these datasets using bioinformatics tools can create a comprehensive network model of the compound's cellular effects, potentially revealing novel mechanisms and biomarkers of response. nih.govnih.gov

| Omics Data Type | Key Insights | Example Application |

| Kinome Profiling | Target identification and selectivity | Predicting cell viability based on kinase inhibition nih.gov |

| Transcriptomics | Changes in gene expression | Identifying affected cellular pathways |

| Phosphoproteomics | Alterations in protein phosphorylation | Mapping signaling cascades researchgate.net |

| Integrated Analysis | Comprehensive mechanistic understanding | Building predictive models of drug response nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

The nicotinonitrile scaffold is present in a number of approved drugs and clinical candidates with diverse biological activities. ekb.egresearchgate.net This suggests that this compound could have therapeutic potential in various disease areas.

Oncology: Many nicotinonitrile derivatives are potent kinase inhibitors targeting pathways involved in cancer cell proliferation and survival. nih.gov The compound could be screened against a panel of cancer cell lines to identify potential anti-cancer activity.

Neurodegenerative Diseases: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets in neurodegenerative disorders. nih.gov Given the structural similarity of the aminopyridine core to nicotinic ligands, this compound could be evaluated for its activity at nAChRs.

Inflammatory Diseases: Some nicotinonitrile derivatives have shown anti-inflammatory properties, for instance, by inhibiting cyclooxygenase (COX) enzymes. ekb.eg

Infectious Diseases: The aminopyridine scaffold is found in compounds with antibacterial and antifungal activity. nih.gov

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Protein kinases (e.g., EGFR, VEGFR) ekb.egnih.gov | Known activity of related compounds |

| Neurodegeneration | Nicotinic acetylcholine receptors nih.gov | Structural similarity to nAChR ligands |

| Inflammation | COX enzymes ekb.eg | Documented anti-inflammatory effects of analogs |

| Infectious Diseases | Bacterial or fungal enzymes nih.gov | Broad biological activity of the scaffold |

Application in Materials Science and Other Non-Biological Fields

Beyond biological applications, the electronic and photophysical properties of aminopyridine and nicotinonitrile derivatives make them interesting candidates for materials science. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The potential fluorescence of this compound could be harnessed in the development of new emissive materials for OLEDs.

Non-Linear Optical (NLO) Materials: Substituted pyridines with donor-acceptor groups can exhibit significant NLO properties, which are useful for applications in telecommunications and optical data processing. researchgate.net

Sensors: The fluorescence of the compound could be sensitive to its environment (e.g., polarity, presence of metal ions), making it a candidate for the development of chemical sensors. mdpi.com

| Application Area | Relevant Property | Example |

| OLEDs | Fluorescence/Phosphorescence | Emissive layer materials |

| Non-Linear Optics | Large hyperpolarizability | Second-harmonic generation researchgate.net |

| Chemical Sensors | Environment-sensitive fluorescence | Detection of metal ions or changes in polarity mdpi.com |

Advanced Computational Approaches for Rational Design

Computational chemistry can play a pivotal role in guiding the future development of this compound and its analogs. mdpi.com

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode of the compound and to design derivatives with improved affinity and selectivity.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to calculate the electronic structure, spectroscopic properties, and reactivity of the molecule, aiding in the interpretation of experimental data. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological targets or solvent molecules over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs with varying biological activity is synthesized, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Computational Method | Purpose | Application Example |

| Molecular Docking | Predict binding mode and affinity | Design of more potent enzyme inhibitors acs.org |

| DFT Calculations | Predict electronic and spectroscopic properties | Correlate structure with observed spectra mdpi.com |

| MD Simulations | Study dynamic behavior and interactions | Assess stability of protein-ligand complexes mdpi.com |

| QSAR | Predict biological activity | Guide lead optimization in drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.